molecular formula C13H26N2O2 B1343948 (S)-1-Boc-3-isobutyl-piperazine CAS No. 928025-62-1

(S)-1-Boc-3-isobutyl-piperazine

Cat. No. B1343948
CAS RN: 928025-62-1
M. Wt: 242.36 g/mol
InChI Key: LSZJZDBPJNYEIE-NSHDSACASA-N
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Description

(S)-1-Boc-3-isobutyl-piperazine, also known as SIBP, is a piperazine derivative that has been widely used in scientific research and lab experiments due to its unique properties. It is a chiral molecule that is used as a building block in the synthesis of various compounds. The Boc group is a protecting group that can be used to modify the molecule to create different products. This molecule is used in a variety of applications, including drug development, organic synthesis, and as a biochemical reagent.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives exhibit a wide array of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, indicating the flexibility and utility of piperazine as a building block in drug discovery for various diseases. The exploration of piperazine-based molecules has expanded beyond central nervous system (CNS) activities to cover several other therapeutic areas, suggesting a broad potential for the entity in pharmacophore development (Rathi et al., 2016).

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine rings are pivotal in the synthesis of a broad spectrum of pharmaceutical applications. Recent advancements have led to the development of various methods for the synthesis of their derivatives, unveiling potent pharmacophoric activities across a range of applications. This review underscores the importance of piperazine and morpholine analogues in medicinal chemistry, highlighting their significant contributions to drug development (Al-Ghorbani Mohammed et al., 2015).

Piperazine-Based Anti-mycobacterial Compounds

Piperazine, as a versatile medicinal scaffold, has been pivotal in the development of numerous marketed drugs with diverse pharmacological activities. Specifically, piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for medicinal chemists in the development of effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine in Antidepressant Development

The presence of a piperazine substructure is a common feature among many marketed antidepressants. Piperazine is believed to play a significant role beyond its favorable CNS pharmacokinetic profile, particularly in the specific binding conformations of these agents. This review provides a critical analysis of piperazine's significance in antidepressant development and discusses current advancements in designing and synthesizing piperazine-based antidepressants, along with SAR studies and the therapeutic potential of preclinical compounds (Kumar et al., 2021).

Piperazine Derivatives as Antimicrobial Agents

In response to the increased development of resistance in pathogenic organisms, the search for novel antimicrobial agents has intensified. Piperazine derivatives have shown a diverse range of biological activities, including antibacterial, antifungal, antitubercular, anticancer, antiviral, and antioxidant activities. This work summarizes recent advances in piperazine derivatives exhibiting antimicrobial activity, providing significant information for drug design and development of potent antimicrobial agents (Patel et al., 2022).

properties

IUPAC Name

tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZJZDBPJNYEIE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647563
Record name tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928025-62-1
Record name 1,1-Dimethylethyl (3S)-3-(2-methylpropyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928025-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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